molecular formula C4H9NO2S B555773 (S)-alpha-Methylcysteine CAS No. 239101-34-9

(S)-alpha-Methylcysteine

Cat. No.: B555773
CAS No.: 239101-34-9
M. Wt: 135,18*36.45 g/mole
InChI Key: NZBONMFLYFGTAC-SCSAIBSYSA-N
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Description

(S)-alpha-Methylcysteine, also known as S-Methyl-L-cysteine, is a sulfur-containing amino acid derivative with the molecular formula C₄H₉NO₂S and a molecular weight of 135.185 g/mol . Its IUPAC name is 3-(methylthio)-L-alanine, and it is structurally characterized by a methylthio (-SCH₃) group attached to the beta-carbon of the cysteine backbone . The compound is registered under CAS number 1187-84-4 and EC number 214-701-6 .

Pharmacologically, this compound acts as a substrate for methionine sulfoxide reductase A (MSRA), a key enzyme in oxidative stress response pathways. It exhibits antioxidative, neuroprotective, and anti-obesity activities, making it relevant in studies targeting metabolic disorders and neurodegenerative diseases . Preclinical research highlights its efficacy in ameliorating oxidative damage in model diseases, such as diabetes and liver fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-alpha-Methylcysteine typically involves the alkylation of cysteine. One common method is the reaction of cysteine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes. Enzymes such as methyltransferases can catalyze the transfer of a methyl group to cysteine, producing this compound with high enantioselectivity. This method is advantageous due to its efficiency and environmentally friendly nature.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of thioethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Alkyl halides or other electrophiles can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives of this compound.

    Substitution: Thioethers and other substituted products.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

(S)-alpha-Methylcysteine has been studied for its antioxidant capabilities, particularly in the context of oxidative stress-related conditions. Research indicates that it can enhance the levels of glutathione, a key antioxidant in the body, thereby reducing oxidative damage in tissues.

  • Case Study : A study demonstrated that this compound supplementation reduced oxidative stress markers and inflammatory cytokines in diabetic rats. The treatment improved liver and pancreatic health by modulating IL-10 levels, which are crucial for anti-inflammatory responses .

Liver Health and Protection

The compound has shown promise in protecting against liver damage induced by various factors, including alcohol consumption and metabolic disorders.

  • Case Study : In a study involving mice subjected to chronic ethanol consumption, the combination of this compound with protocatechuic acid significantly reduced hepatic steatosis and inflammation. The treatment led to decreased lipid accumulation in the liver and lower levels of inflammatory markers such as myeloperoxidase and cyclooxygenase-2 .

Metabolic Syndrome Management

This compound has been implicated in managing metabolic syndrome by improving lipid profiles and reducing inflammation.

  • Research Findings : Studies have indicated that this compound can attenuate metabolic syndrome symptoms by lowering triglyceride levels and improving insulin sensitivity. Its anti-lipidaemic properties may offer therapeutic avenues for conditions characterized by dyslipidemia .

Peptide Synthesis

In the field of synthetic biology and biochemistry, this compound serves as a useful building block for peptide synthesis.

  • Application : It can replace traditional thioester linkers in peptide ligation reactions due to its ability to participate in acyl transfer reactions under mild conditions. This property allows for more efficient synthesis of complex peptides without the drawbacks associated with conventional methods .

Potential Therapeutic Uses

Given its diverse biological activities, this compound is being explored for potential therapeutic applications beyond those mentioned above.

  • Emerging Research : Recent studies have suggested its efficacy in treating conditions such as alcoholic liver disease and diabetes-related complications. Its role in enhancing glutathione levels positions it as a candidate for therapies aimed at reducing oxidative stress-related damage .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Antioxidant PropertiesEnhances glutathione levels; reduces oxidative stress markers
Liver ProtectionReduces hepatic steatosis and inflammation; improves liver function post-alcohol exposure
Metabolic Syndrome ManagementLowers triglycerides; improves insulin sensitivity
Peptide SynthesisActs as a thioester substitute; facilitates efficient peptide ligation
Therapeutic PotentialPromising results in treating liver disease and diabetes complications

Mechanism of Action

The mechanism of action of (S)-alpha-Methylcysteine involves its interaction with various molecular targets. The thiol group can form disulfide bonds with other cysteine residues, affecting protein structure and function. Additionally, the methyl group can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

The biological and chemical properties of (S)-alpha-Methylcysteine can be contextualized by comparing it to structurally related cysteine derivatives. Below is a detailed analysis:

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number
This compound C₄H₉NO₂S 135.185 -SCH₃ 1187-84-4
S-Allyl-L-Cysteine (SAC) C₆H₁₁NO₂S 161.22 -S-CH₂-CH=CH₂ 5564-82-1
S-Ethyl-L-Cysteine C₅H₁₁NO₂S 149.21 -S-CH₂CH₃ 3417-85-0
S-Sulfo-L-Cysteine C₃H₇NO₅S₂ 201.22 -SO₃H 1637-71-4
S-Hydroxycysteine C₃H₇NO₃S 137.16 -S-OH 40730-61-2

Key Observations :

  • Alkyl Chain Length : The methyl group in this compound provides moderate hydrophobicity, while SAC’s allyl group enhances lipophilicity, influencing membrane permeability .
  • Polarity : S-Sulfo-L-Cysteine’s sulfonic acid group increases water solubility, making it suitable for analytical applications (e.g., LC-MS) .
  • Reactivity : S-Hydroxycysteine’s -S-OH group participates in redox reactions, contrasting with the stable -SCH₃ in this compound .

Antioxidant Mechanisms

  • This compound : Directly scavenges reactive oxygen species (ROS) and supports MSRA-mediated repair of oxidized methionine residues .
  • SAC : Induces glutathione synthesis and hydrogen sulfide (H₂S) production, offering cardioprotective effects .
  • S-Sulfo-L-Cysteine : Used as a biomarker in oxidative stress assays due to its stability in biological matrices .

Therapeutic Potential

  • This compound : Reduces hepatic fibrosis and improves insulin sensitivity in diabetic models .
  • SAC : Inhibits cancer cell proliferation by modulating H₂S signaling pathways .
  • S-Hydroxycysteine : Targets glutathione S-transferase enzymes, suggesting a role in detoxification .

Analytical Methods

  • This compound : Quantified via LC-MS with optimized electrospray ionization (ESI) parameters for sensitivity .
  • SAC : Validated using FIA-(ESI)MS for rapid screening in garlic extracts .
  • S-Sulfo-L-Cysteine : Detected via NMR and mass spectrometry due to its unique sulfonic acid signature .

Biological Activity

(S)-alpha-Methylcysteine is a sulfur-containing amino acid that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in medicine and biotechnology.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including enzymatic resolution and chemical synthesis. One notable approach involves the use of racemic precursors, which can be resolved to yield the desired enantiomer. For instance, the synthesis process described by various researchers highlights the conversion of precursors into this compound using specific catalysts or reagents that favor the formation of this particular enantiomer .

Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. This property is particularly relevant in the context of cellular protection against damage caused by reactive oxygen species (ROS) and may have implications for aging and degenerative diseases .

Anti-Cancer Effects

Research indicates that this compound has potential anti-cancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines, such as HCT116 colorectal cancer cells. The compound has been shown to affect histone deacetylase (HDAC) activity, leading to increased acetylation of histones, which can promote gene expression related to apoptosis and cell cycle regulation .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-CancerInhibits proliferation in cancer cell lines; affects HDAC
Protein LigationServes as a thioester substitute in peptide ligation
Hydrogen BondingExhibits unique hydrogen bonding properties

The biological effects of this compound are attributed to several mechanisms:

  • HDAC Inhibition : The compound has been shown to inhibit HDAC activity, which is crucial for regulating gene expression. This inhibition can lead to increased levels of acetylated histones, promoting genes involved in apoptosis and cell cycle arrest .
  • Antioxidant Mechanism : By donating electrons to free radicals, this compound mitigates oxidative damage, thereby protecting cellular components from degradation .
  • Protein Interaction : Its structural properties allow it to participate in hydrogen bonding interactions, which may influence protein folding and stability .

Case Studies

  • Colorectal Cancer Cell Lines : A study evaluated the effects of this compound on HCT116 cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 nM, with a corresponding increase in global histone acetylation observed through Western blot analysis .
  • Oxidative Stress Models : In models simulating oxidative stress conditions, this compound demonstrated protective effects on cellular integrity and function, suggesting its potential use as a therapeutic agent against oxidative damage-related diseases .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing (S)-α-Methylcysteine, and how should researchers validate these techniques?

  • Methodological Answer : Characterization typically involves spectroscopic methods (e.g., NMR, IR) and chromatographic techniques (HPLC, LC-MS). For validation, researchers must:

  • Compare spectral data with reference standards (e.g., NIST Chemistry WebBook ).
  • Ensure purity via elemental analysis and enantiomeric excess determination using chiral columns .
  • Document reproducibility across multiple batches and laboratories to confirm consistency .

Q. How can researchers optimize the synthesis of (S)-α-Methylcysteine to minimize racemization during production?

  • Methodological Answer : Key strategies include:

  • Controlling reaction temperature (low temperatures reduce kinetic resolution errors).
  • Using enantioselective catalysts (e.g., chiral auxiliaries or enzymes) to preserve stereochemistry.
  • Monitoring reaction progress with real-time circular dichroism (CD) spectroscopy to detect racemization early .
  • Validate synthesis protocols with isotopic labeling or X-ray crystallography to confirm structural integrity .

Q. What experimental design considerations are critical for assessing the stability of (S)-α-Methylcysteine under varying pH and temperature conditions?

  • Methodological Answer :

  • Use accelerated stability testing (e.g., Arrhenius model) to predict degradation kinetics.
  • Employ orthogonal analytical methods (e.g., UV-Vis for degradation products, mass spectrometry for structural changes).
  • Include control samples with known stabilizers (e.g., antioxidants) to isolate degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (S)-α-Methylcysteine across in vitro and in vivo studies?

  • Methodological Answer :

  • Conduct systematic reviews to identify confounding variables (e.g., differences in cell lines, animal models, or dosing regimens) .
  • Perform dose-response meta-analyses to quantify effect size heterogeneity and adjust for publication bias .
  • Validate findings using isogenic models or human-derived organoids to reduce interspecies variability .

Q. What strategies are recommended for ensuring reproducibility when integrating (S)-α-Methylcysteine into multi-omics studies (e.g., metabolomics or proteomics)?

  • Methodological Answer :

  • Standardize sample preparation (e.g., quenching methods to prevent metabolite degradation).
  • Use internal standards (e.g., isotope-labeled analogs) for quantitative MS-based workflows.
  • Share raw data and metadata in public repositories (e.g., BioMagResBank) to enable cross-validation .

Q. How should researchers design experiments to investigate the enantiomeric purity of (S)-α-Methylcysteine in complex biological matrices?

  • Methodological Answer :

  • Employ chiral stationary phases in HPLC coupled with tandem MS for high specificity.
  • Validate recovery rates using spiked matrices (e.g., plasma, tissue homogenates) to account for matrix effects.
  • Apply chemometric tools (e.g., PCA) to distinguish between endogenous and exogenous enantiomers .

Q. What statistical approaches are appropriate for analyzing nonlinear dose-response relationships of (S)-α-Methylcysteine in pharmacological studies?

  • Methodological Answer :

  • Use non-parametric models (e.g., Hill equation) to fit sigmoidal curves.
  • Apply Bayesian hierarchical models to account for inter-study variability in meta-analyses .
  • Report confidence intervals and effect sizes (e.g., EC₅₀) to enhance comparability .

Q. Data Contradiction and Synthesis

Q. How can conflicting results regarding the antioxidant mechanisms of (S)-α-Methylcysteine be critically evaluated?

  • Methodological Answer :

  • Replicate experiments under standardized conditions (e.g., ROS detection assays with identical probes).
  • Perform redox proteomics to identify direct protein targets versus indirect effects.
  • Use sensitivity analyses to assess the impact of methodological differences (e.g., assay sensitivity, incubation times) .

Q. What frameworks are recommended for integrating heterogeneous data on (S)-α-Methylcysteine’s pharmacokinetics from preclinical and clinical studies?

  • Methodological Answer :

  • Develop physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies differences.
  • Apply machine learning algorithms to identify covariates (e.g., age, genetic polymorphisms) affecting drug exposure.
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. Ethical and Reporting Standards

Q. What ethical considerations are paramount when conducting animal studies with (S)-α-Methylcysteine?

  • Methodological Answer :
  • Follow institutional guidelines for humane endpoints and sample size minimization (3R principles).
  • Disclose conflicts of interest (e.g., funding sources) in publications.
  • Provide raw data for independent scrutiny to mitigate selective reporting .

Q. How should researchers document experimental protocols involving (S)-α-Methylcysteine to ensure reproducibility?

  • Methodological Answer :
  • Include step-by-step procedures, reagent lot numbers, and equipment calibration records.
  • Use electronic lab notebooks (ELNs) with version control for transparent record-keeping.
  • Reference the Beilstein Journal’s guidelines for detailed methodology sections .

Properties

IUPAC Name

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBONMFLYFGTAC-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CS)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432486
Record name (S)-ALPHA-METHYLCYSTEINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239101-34-9
Record name (S)-ALPHA-METHYLCYSTEINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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